
4-(Bromomethyl)-2-chlorooxazole
Übersicht
Beschreibung
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, etc. It may also include the class of compounds it belongs to and its relevance or use in industry or research .
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It includes the starting materials, reagents, catalysts, temperature, pressure, and other conditions, as well as the steps of the reaction .Molecular Structure Analysis
The molecular structure analysis would involve the use of spectroscopic techniques like NMR, IR, Mass spectrometry, etc., to elucidate the structure of the compound .Chemical Reactions Analysis
This involves studying the reactivity of the compound. It includes understanding the types of reactions the compound undergoes, the conditions under which it reacts, the products formed, and the mechanism of the reactions .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, refractive index, etc. Chemical properties might include acidity or basicity, reactivity with other compounds, etc .Wissenschaftliche Forschungsanwendungen
Versatile Cross-Coupling Unit
4-(Bromomethyl)-2-chlorooxazole has been identified as a versatile building block for synthesizing a variety of 2,4-disubstituted oxazoles. This compound has shown selectivity for the 4-bromomethyl position, allowing for effective Stille and Suzuki coupling reactions. These reactions yield a range of 4-substituted-2-chlorooxazoles, which can further undergo coupling at the 2-chloro-position through Stille or Suzuki reactions, demonstrating good to excellent yields (Young, Smith, & Taylor, 2004).
Synthesis of Anti-Cancer Drug Intermediates
The synthesis of bromomethyl derivatives, such as 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate in some anti-cancer drugs, showcases the potential application of bromomethyl compounds in pharmaceutical research. This synthesis process involves a sequence of reactions starting from p-toluidine and leading to the production of bromomethyl derivatives (Cao Sheng-li).
Chemical Synthesis and Phosphorylation
Ethyl 5-tert-butyl-4-(chloromethyl)-2-methylfuran-3-carboxylate, another related compound, undergoes bromination to form a 2-bromomethyl derivative. This derivative shows interesting chemical behavior, such as selective phosphorylation and acting as an alkylating agent, indicating the potential of bromomethyl compounds in various chemical synthesis applications (Pevzner, 2003).
Synthesis of Hypoxia-Selective Multikinase Inhibitors
Bromomethyl compounds, specifically 5-bromomethyl-4-nitroimidazoles, are utilized as bioreductive trigger precursors in the synthesis of hypoxia-selective prodrugs like SN29966. This demonstrates their role in creating targeted therapies for cancer treatment (Lu et al., 2013).
Alkylation and Rearrangement Studies
Studies on bromomethyl derivatives, such as 4-aroyloxy-3-bromomethyl-2-isoxazolines, show that these compounds can undergo rearrangement to form isoxazoles. This reveals their potential in organic synthesis, particularly in the study of reaction mechanisms and alkylation processes (Chang & Kim, 2000).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(bromomethyl)-2-chloro-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrClNO/c5-1-3-2-8-4(6)7-3/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGZUOHCHISPLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(O1)Cl)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50457222 | |
| Record name | 4-(BROMOMETHYL)-2-CHLOROOXAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50457222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
706789-08-4 | |
| Record name | 4-(Bromomethyl)-2-chlorooxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=706789-08-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(BROMOMETHYL)-2-CHLOROOXAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50457222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(bromomethyl)-2-chloro-1,3-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 4-(Bromomethyl)-2-chlorooxazole a valuable reagent in organic synthesis?
A1: this compound serves as a versatile building block for synthesizing diverse 2,4-disubstituted oxazoles [, ]. This is due to the presence of two reactive sites: the bromine atom in the bromomethyl group and the chlorine atom at the 2-position of the oxazole ring. These sites allow for sequential functionalization through various cross-coupling reactions, enabling the introduction of diverse substituents.
Q2: Can you elaborate on the types of reactions this compound can undergo?
A2: The bromine atom of this compound readily participates in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, enabling the introduction of aryl or heteroaryl groups at the 4-position of the oxazole ring [, ]. The chlorine atom can be further substituted through various nucleophilic aromatic substitution reactions, further expanding the diversity of 2,4-disubstituted oxazoles accessible using this reagent.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





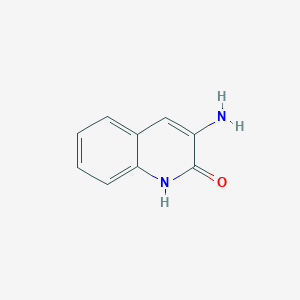
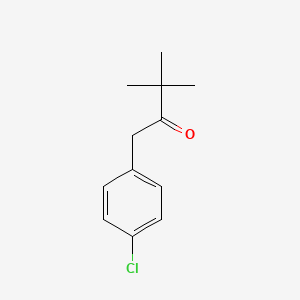

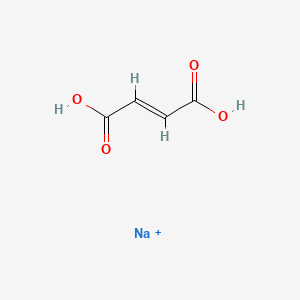
![(2S)-1-[tert-Butyl(dimethyl)silyl]-4-oxoazetidine-2-carboxylic acid](/img/structure/B1589353.png)
![7-Fluorobenzo[d]isoxazol-3-amine](/img/structure/B1589354.png)

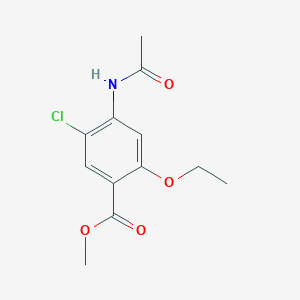
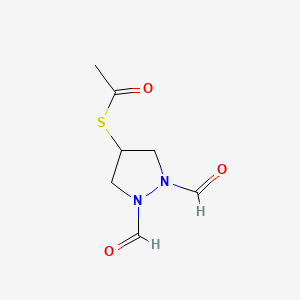
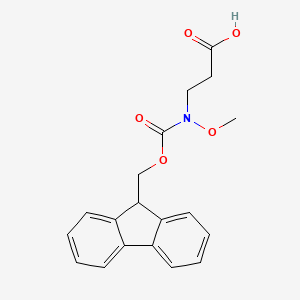
![6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1589363.png)
